molecular formula C7H12Cl2N2 B1524764 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride CAS No. 1421601-58-2

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride

Cat. No.: B1524764
CAS No.: 1421601-58-2
M. Wt: 195.09 g/mol
InChI Key: LLYRRSJOFJQLPG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the imidazole ring, along with a hydrochloride salt form which enhances its solubility in water.

Scientific Research Applications

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Biological Studies: The compound is used in biological research to study the effects of imidazole derivatives on cellular processes and enzyme activities.

    Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals and other substrates.

    Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides, to enhance their efficacy and stability.

Safety and Hazards

3-Chloropropylamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylimidazole and 3-chloropropylamine.

    Reaction Conditions: The 2-methylimidazole is reacted with 3-chloropropylamine in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole and chloropropyl derivatives.

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It can modulate the activity of various receptors, including those involved in signal transduction pathways, leading to altered cellular responses.

    DNA Interaction: The compound can interact with DNA, causing changes in gene expression and cellular function.

These mechanisms are often exploited in the development of therapeutic agents and research tools.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride: This compound also contains a chloropropyl group but has a piperazine ring instead of an imidazole ring, leading to different chemical properties and applications.

    1-(3-Chlorophenyl)piperazine hydrochloride: This compound has a chlorophenyl group attached to a piperazine ring, which imparts distinct biological activities compared to the imidazole derivative.

    1-(2-Chlorophenyl)piperazine hydrochloride: Similar to the previous compound but with the chlorine atom in a different position on the phenyl ring, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-chloropropyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYRRSJOFJQLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.